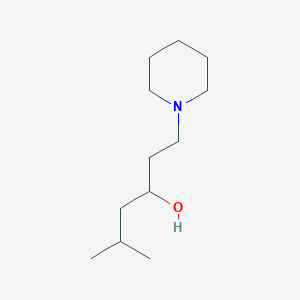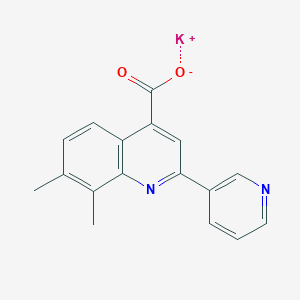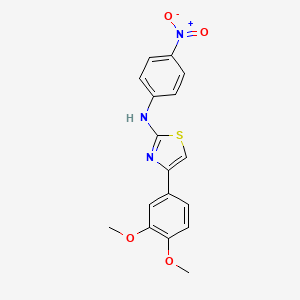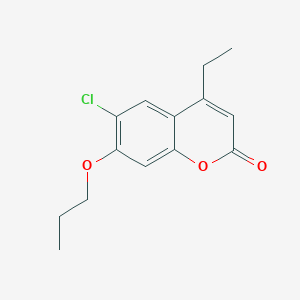
5-methyl-1-(1-piperidinyl)-3-hexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1-(1-piperidinyl)-3-hexanol, also known as MPHP, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive substances that have stimulant effects on the central nervous system. MPHP is a relatively new compound that has gained popularity among researchers due to its unique chemical structure and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 5-methyl-1-(1-piperidinyl)-3-hexanol involves its interaction with the dopamine and norepinephrine transporters. It acts as a reuptake inhibitor, which means that it blocks the reuptake of dopamine and norepinephrine into the presynaptic neuron, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in increased stimulation of the postsynaptic neuron, leading to the stimulant effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other cathinones. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased alertness, energy, and euphoria. However, it can also cause adverse effects such as anxiety, paranoia, and cardiovascular effects such as tachycardia and hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-methyl-1-(1-piperidinyl)-3-hexanol in lab experiments is its unique chemical structure, which allows for the study of the mechanisms of action of dopamine and norepinephrine transporters. However, one limitation is that it is a relatively new compound and its long-term effects are not well understood. Additionally, its potential for abuse and addiction may limit its use in certain types of research.
Orientations Futures
There are several future directions for research on 5-methyl-1-(1-piperidinyl)-3-hexanol. One area of interest is its potential use in the treatment of neurological and psychiatric disorders such as depression and addiction. Another area of interest is the development of new compounds based on the structure of this compound that may have improved therapeutic potential and fewer adverse effects. Finally, further research is needed to fully understand the long-term effects of this compound and its potential for abuse and addiction.
Méthodes De Synthèse
The synthesis of 5-methyl-1-(1-piperidinyl)-3-hexanol involves the reaction of 4-methylpropiophenone with piperidine in the presence of reducing agents such as lithium aluminum hydride or sodium borohydride. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
5-methyl-1-(1-piperidinyl)-3-hexanol has been studied extensively for its potential applications in scientific research. It has been shown to have affinity for the dopamine and norepinephrine transporters, which are important targets for the treatment of various neurological and psychiatric disorders such as depression, ADHD, and addiction. This compound has also been studied for its potential use as a tool in neuroscience research to study the mechanisms of action of these transporters.
Propriétés
IUPAC Name |
5-methyl-1-piperidin-1-ylhexan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-11(2)10-12(14)6-9-13-7-4-3-5-8-13/h11-12,14H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRNPOHBBAZHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CCN1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5159055.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine](/img/structure/B5159058.png)
![3-ethyl-5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B5159064.png)
![N-benzyl-1-[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B5159080.png)
![N-[(3,5-dimethyl-1-adamantyl)methyl]-2-phenoxyacetamide](/img/structure/B5159091.png)
![6-(2,4-dichlorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5159096.png)
![4-(benzyloxy)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5159106.png)

![1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-pyridinylmethyl)piperazine](/img/structure/B5159125.png)
![1-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methylmethanamine](/img/structure/B5159128.png)
